N-Benzyl-2-(1-hydroxycyclohexyl)benzamide
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Overview
Description
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with a hydroxycyclohexyl group attached to the benzamide’s carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(1-hydroxycyclohexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The carbonyl group of the benzamide can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(1-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can bind to proteins or enzymes, altering their activity. The hydroxycyclohexyl group may enhance the compound’s binding affinity and specificity. Molecular docking studies have shown that this compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-Benzyl-2-(1-hydroxycyclohexyl)benzamide is unique due to the presence of the hydroxycyclohexyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other benzamide derivatives and may contribute to its enhanced activity and selectivity in various applications .
Properties
CAS No. |
402847-36-3 |
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Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-2-(1-hydroxycyclohexyl)benzamide |
InChI |
InChI=1S/C20H23NO2/c22-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(23)13-7-2-8-14-20/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,21,22) |
InChI Key |
LFIPJLWFAFOWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2C(=O)NCC3=CC=CC=C3)O |
Origin of Product |
United States |
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